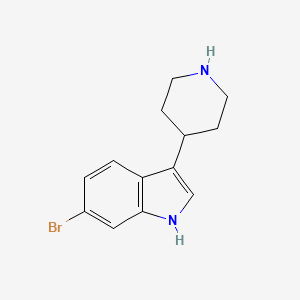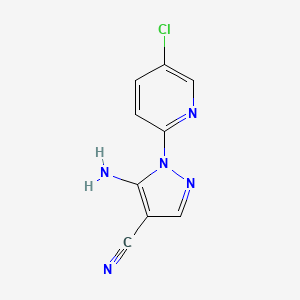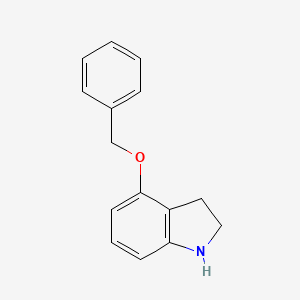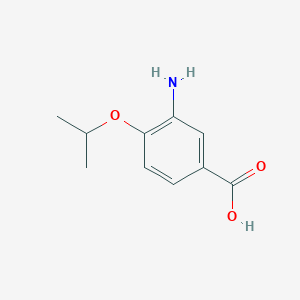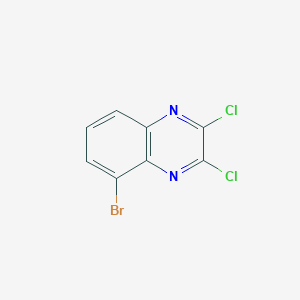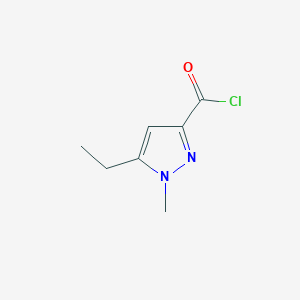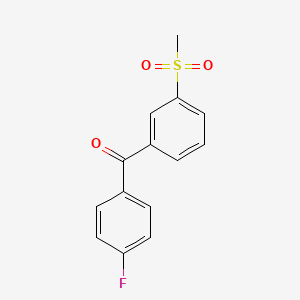
(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone
Descripción general
Descripción
(4-Fluorophenyl)(3-methanesulfonylphenyl)methanone, also known as 4-Fluoro-3-methanesulfonylphenyl methyl ketone, is a versatile organic compound used in a variety of laboratory experiments. It is a white solid, with a melting point of 88°C and a boiling point of 200°C. This compound has many uses in various scientific fields, including organic synthesis, medicinal chemistry, and materials science. It is also used as a reagent in the synthesis of a range of compounds, including pharmaceuticals, agrochemicals, and other specialty chemicals.
Aplicaciones Científicas De Investigación
Fluorinated Fluorophores Development
- Synthesis of Fluorinated Benzophenones : Fluorination enhances photostability and spectroscopic properties of fluorophores. A study by Woydziak et al. (2012) involved synthesizing hexafluorobenzophenone and its derivatives for potential use in creating novel fluorinated fluorophores with tunable absorption and emission spectra (Woydziak, Fu, & Peterson, 2012).
Analytical Chemistry Applications
- Fluorescence Response for Acid Detection : The work by Masuda et al. (2005) introduced a method for detecting stronger acids like methanesulfonic acid using N-methylacridone fluorophore. The fluorescence spectrum of the fluorophore changed significantly upon the addition of methanesulfonic acid (Masuda, Uda, Kamochi, & Takadate, 2005).
Medical Research Applications
- Antiestrogenic Activity Analysis : Jones et al. (1979) studied the antiestrogenic activity of a compound synthesized from phenyl anisoate and 4-methoxyphenylmagnesium bromide, highlighting its strong binding affinity to estrogen receptors (Jones, Suarez, Massey, Black, & Tinsley, 1979).
Material Science and Engineering
- Proton Exchange Membranes for Fuel Cells : Kim et al. (2008) synthesized a sulfonated side-chain grafting unit containing two or four sulfonic acid groups. This was used for making comb-shaped sulfonated poly(arylene ether sulfone) copolymers, showing high proton conductivity and potential in fuel cell applications (Kim, Robertson, & Guiver, 2008).
Propiedades
IUPAC Name |
(4-fluorophenyl)-(3-methylsulfonylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3S/c1-19(17,18)13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNHNAJISPFEIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



